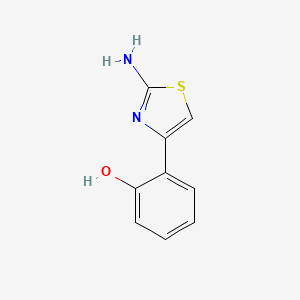

2-(2-Amino-thiazol-4-yl)-phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

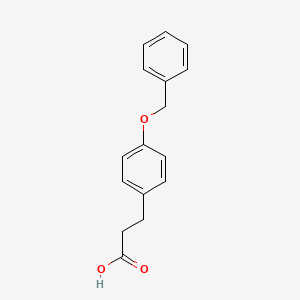

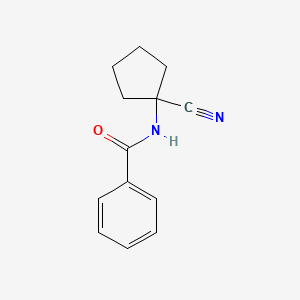

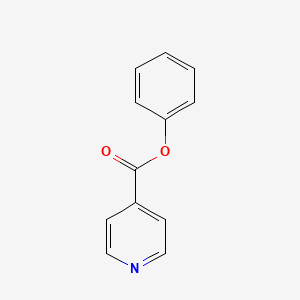

2-(2-Amino-thiazol-4-yl)-phenol is a chemical compound with the molecular formula C9H8N2OS . It has a molecular weight of 192.24 g/mol . This compound has potential applications in various fields of research and industry.

Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group attached to a 2-amino-thiazol-4-yl group . The InChI code for this compound is 1S/C9H8N2OS/c10-9-11-7(5-13-9)6-3-1-2-4-8(6)12/h1-5,12H, (H2,10,11) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 192.24 g/mol, a melting point of 139-140°C, and a molecular formula of C9H8N2OS . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 .Scientific Research Applications

Corrosion Inhibition

Thiazoles, including 2-(2-Amino-thiazol-4-yl)-phenol, have been identified as effective corrosion inhibitors, particularly for copper in acidic environments. Studies have demonstrated that compounds like 4-(2-aminothiazole-4-yl) phenol show significant corrosion inhibition efficiencies, around 90%, indicating their potential as effective corrosion inhibitors. These findings are supported by various techniques like potentiodynamic polarization, electrochemical impedance spectroscopy, and computational studies (Farahati et al., 2019). Similarly, other thiazole derivatives have shown promising results in corrosion inhibition of iron, with theoretical data aligning well with experimental results (Kaya et al., 2016).

Spectroscopic Characterization and Synthesis

This compound derivatives have been synthesized and characterized for their spectroscopic properties. Studies have focused on novel thiophene-benzothiazole derivative compounds, investigating their electronic absorption behaviors in different solvents and comparing theoretical results with experimental data (Ermiş & Durmuş, 2020).

Molecular Interactions and Structure

Research has also delved into the molecular interactions and structures of thiazole derivatives. For instance, the molecule 2-amino-4-(thiazolin-2-yl)phenol, a related compound, crystallizes to form heterochiral sheets of helical structures, demonstrating interesting molecular interactions and structural hierarchies (Stefankiewicz et al., 2011).

Antimicrobial and Antifungal Activities

Some thiazole derivatives have shown significant antimicrobial and antifungal activities. For example, compounds synthesized from 2-amino-4-(thiazolin-2-yl)phenol exhibited notable antibacterial activity against S. aureus and E. coli, and antifungal activity against A. niger (Hussain et al., 2008).

Fluorescent Probe Applications

Thiazole derivatives, including those related to this compound, have been employed as fluorescent probes for bioimaging and distinguishing specific metal ions in biological sciences. These compounds display selective and sensitive responses to metal ions, proving useful in living cell imaging (Gu et al., 2017).

Electronic and Magnetic Properties

Studies on copper complexes bearing thiazole derivatives have revealed insights into their electronic and magnetic properties. The findings from such studies have implications in areas like phenoxazinone synthase activity and provide a deeper understanding of the magnetic behaviors and structural aspects of these complexes (Sagar et al., 2017).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-aminothiazole derivatives, have been associated with a wide range of biological activities, including antibacterial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic effects .

Mode of Action

It’s worth noting that 2-aminothiazole derivatives have been reported to interact with various targets, leading to changes in cellular processes . For instance, some 2-aminothiazole derivatives have been found to inhibit certain enzymes, leading to altered cellular functions .

Biochemical Pathways

2-aminothiazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the diverse biological activities associated with 2-aminothiazole derivatives, it can be inferred that this compound may have a broad range of molecular and cellular effects .

properties

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c10-9-11-7(5-13-9)6-3-1-2-4-8(6)12/h1-5,12H,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWXFHZAXVHMHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345630 |

Source

|

| Record name | 2-(2-Amino-thiazol-4-yl)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60135-72-0 |

Source

|

| Record name | 2-(2-Amino-4-thiazolyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60135-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Amino-thiazol-4-yl)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-Aminophenoxy)propoxy]aniline](/img/structure/B1268366.png)

![3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1268368.png)